Trimethyl-tetrahydropyrazine

Description

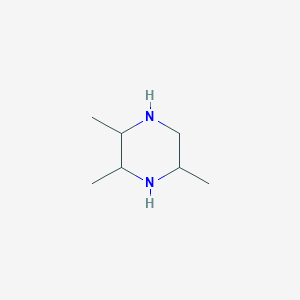

Trimethyl-tetrahydropyrazine (C₇H₁₄N₂) is a partially hydrogenated pyrazine derivative featuring three methyl groups attached to a six-membered heterocyclic ring containing two nitrogen atoms. This compound exhibits unique physicochemical properties due to its structural hybridity, combining aromatic pyrazine characteristics with saturated tetrahydropyrazine features. Key properties include:

- Molecular Weight: 126.2 g/mol (calculated)

- LogP (Octanol/Water Partition Coefficient): 0.345

- Boiling Point (Tboil): 377.61–684.88 K (calculated via Joback and McGowan methods)

- Critical Temperature (Tc): 684.88 K

- Water Solubility (log10WS): -0.78 (indicating moderate hydrophilicity)

These properties suggest applications in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis. However, its biological activity remains less studied compared to its analogs like tetramethylpyrazine (TMP).

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

2,3,5-trimethylpiperazine |

InChI |

InChI=1S/C7H16N2/c1-5-4-8-6(2)7(3)9-5/h5-9H,4H2,1-3H3 |

InChI Key |

OMEMBAXECFIRSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(C(N1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Trimethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods: Industrial production of 2,3,5-trimethylpiperazine often involves the use of large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The specific details of these industrial processes are proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trimethylpiperazine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2,3,5-Trimethylpiperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3,5-trimethylpiperazine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes by modifying the function of specific proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below compares Trimethyl-tetrahydropyrazine with structurally related pyrazine and piperazine derivatives:

*Estimated based on TMP’s higher hydrophobicity due to aromaticity and additional methyl group.

Pharmacological and Industrial Relevance

Tetramethylpyrazine (TMP) :

- This compound: Higher water solubility (log10WS = -0.78) compared to TMP, making it advantageous for aqueous-phase reactions .

Piperazine Derivatives (e.g., 1-Methyl-4-(3-pyrrolidinyl)piperazine) :

Physicochemical Properties

- Thermodynamic Stability : this compound’s calculated ΔfH°gas (-68.6 kJ/mol) suggests lower stability than TMP (ΔfH° for TMP ≈ -120 kJ/mol), likely due to reduced aromatic conjugation .

- Synthetic Accessibility : this compound can be synthesized via multi-component reactions involving hydrazine and carbonyl compounds, similar to pyrazolopyridine derivatives .

Functional Group Impact

- Methyl Substitution : The addition of a fourth methyl group in TMP increases lipophilicity but reduces solubility, whereas this compound’s partial saturation balances hydrophilicity and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.